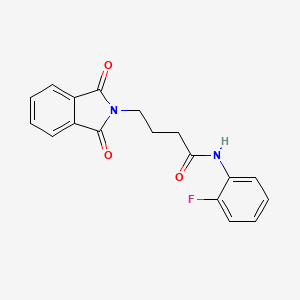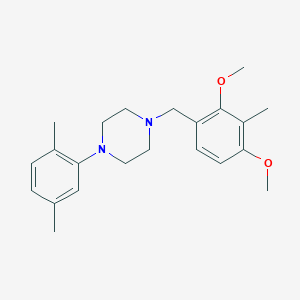
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide, also known as FIIN-3, is a chemical compound that has gained significant interest in the scientific community due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the activity of fibroblast growth factor receptor 1 (FGFR1), a protein that is overexpressed in many types of cancer. By inhibiting FGFR1, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide can prevent cancer cells from proliferating and spreading. Additionally, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mécanisme D'action
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide works by binding to the ATP-binding site of FGFR1, preventing the phosphorylation of downstream signaling proteins. This inhibition of FGFR1 activity leads to a decrease in cell proliferation and migration, ultimately leading to cell death.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide has been shown to have a selective inhibitory effect on FGFR1, with minimal effect on other related receptors. This selectivity makes it a promising candidate for cancer treatment, as it can target cancer cells while leaving healthy cells unharmed. In addition to its anti-cancer properties, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide is its high selectivity for FGFR1, making it a valuable tool for studying the role of FGFR1 in cancer and other diseases. However, one limitation is that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide is not currently approved for use in humans, meaning that further research is needed to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide. One area of interest is the development of analogs with improved pharmacokinetic properties, such as increased half-life and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide in vivo, as well as its potential for use in combination with other cancer treatments. Finally, the role of FGFR1 in other diseases, such as arthritis, should be further explored to determine the potential of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide as a therapeutic agent in these contexts.
Méthodes De Synthèse
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide can be synthesized using a multi-step process involving the reaction of 2-fluorobenzoyl chloride with 4-aminobutyric acid, followed by cyclization and subsequent reduction. The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide has been optimized to produce high yields and purity, making it a suitable candidate for further research.
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-14-8-3-4-9-15(14)20-16(22)10-5-11-21-17(23)12-6-1-2-7-13(12)18(21)24/h1-4,6-9H,5,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXLJOSCFHSJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6067476.png)
![2-{1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-1H-benzimidazole](/img/structure/B6067489.png)
![ethyl 1-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6067492.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(4-iodophenyl)acetamide](/img/structure/B6067495.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6067511.png)
![3-fluoro-N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6067517.png)
![4-(2-bromophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6067519.png)
![N-(1H-imidazol-2-ylmethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6067527.png)
![2-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B6067534.png)

![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)isonicotinamide](/img/structure/B6067542.png)
![3-(1,3-benzodioxol-5-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B6067549.png)
![ethyl 4-[1-(3-cyclopentylpropyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6067570.png)
![7-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-2-(3-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6067573.png)